3,5-Dimethylpyridine-2,6-diamine
Overview
Description
3,5-Dimethylpyridine-2,6-diamine is a heterocyclic organic compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions and two methyl groups at the 3 and 5 positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyridine-2,6-diamine typically involves the nitration of 3,5-dimethylpyridine followed by reduction. One common method includes the reaction of 3,5-dimethylpyridine with nitric acid to form 3,5-dimethyl-2,6-dinitropyridine, which is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino groups or the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3,5-Dimethylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyridine-2,6-diamine involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme inhibition or receptor binding. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,6-Dimethylpyridine-3,5-diamine
- 3,5-Dimethyl-2,6-pyridinediamine
- 2,6-Diamino-3,5-dimethylpyridine
Comparison: 3,5-Dimethylpyridine-2,6-diamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct reactivity and properties compared to its isomers. This unique structure makes it particularly valuable in certain synthetic and industrial applications .
Properties
IUPAC Name |
3,5-dimethylpyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIAIHIVQFDRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630045 | |
Record name | 3,5-Dimethylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90008-32-5 | |
Record name | 3,5-Dimethyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90008-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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